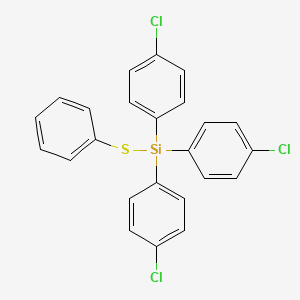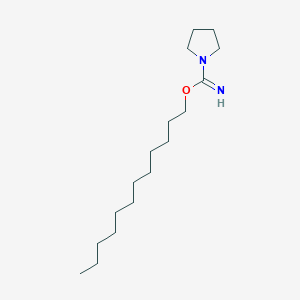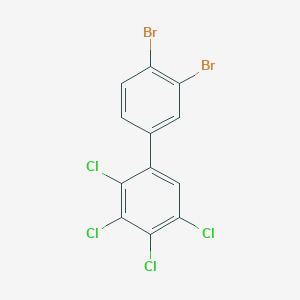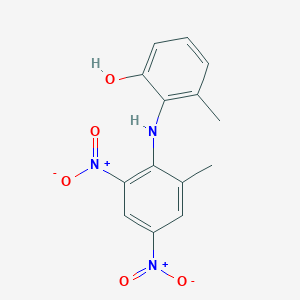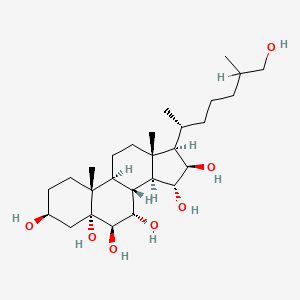![molecular formula C8H11O4- B14356317 4-[(2-Methylprop-2-en-1-yl)oxy]-4-oxobutanoate CAS No. 91990-68-0](/img/structure/B14356317.png)
4-[(2-Methylprop-2-en-1-yl)oxy]-4-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-Methylprop-2-en-1-yl)oxy]-4-oxobutanoate is an organic compound with a unique structure that includes an ester functional group and an allyl ether moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methylprop-2-en-1-yl)oxy]-4-oxobutanoate typically involves the esterification of 4-hydroxy-4-oxobutanoic acid with 2-methylprop-2-en-1-ol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to streamline the esterification process and reduce the need for extensive purification steps.
Análisis De Reacciones Químicas
Types of Reactions
4-[(2-Methylprop-2-en-1-yl)oxy]-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The allyl ether moiety can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with amines to form amides.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Amines such as methylamine or ethylamine can be used in substitution reactions under mild heating conditions.
Major Products Formed
Oxidation: Epoxides or aldehydes.
Reduction: Alcohols.
Substitution: Amides.
Aplicaciones Científicas De Investigación
4-[(2-Methylprop-2-en-1-yl)oxy]-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of polymers and resins due to its reactive ester group.
Mecanismo De Acción
The mechanism of action of 4-[(2-Methylprop-2-en-1-yl)oxy]-4-oxobutanoate involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, the ester group can undergo hydrolysis to release the corresponding acid and alcohol. In biological systems, the compound may act as a prodrug, releasing active metabolites upon enzymatic hydrolysis.
Comparación Con Compuestos Similares
Similar Compounds
4-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid: Similar structure but with a benzoic acid moiety instead of a butanoate.
2-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid: Another similar compound with a benzoic acid moiety.
Methallylescaline: A mescaline analog with a similar allyl ether group.
Propiedades
Número CAS |
91990-68-0 |
|---|---|
Fórmula molecular |
C8H11O4- |
Peso molecular |
171.17 g/mol |
Nombre IUPAC |
4-(2-methylprop-2-enoxy)-4-oxobutanoate |
InChI |
InChI=1S/C8H12O4/c1-6(2)5-12-8(11)4-3-7(9)10/h1,3-5H2,2H3,(H,9,10)/p-1 |
Clave InChI |
MAVSHOBCZOHCDD-UHFFFAOYSA-M |
SMILES canónico |
CC(=C)COC(=O)CCC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-Methylphenyl)methoxy]-2-nitrobenzene](/img/structure/B14356238.png)
![N,N'-[Ethane-1,2-diylbis(oxyethane-2,1-diyl)]dianiline](/img/structure/B14356241.png)
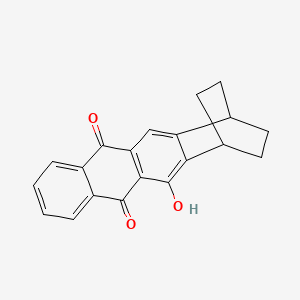
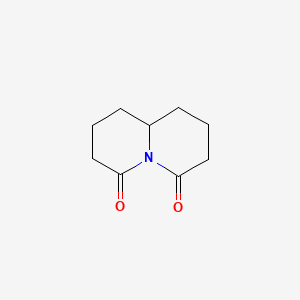
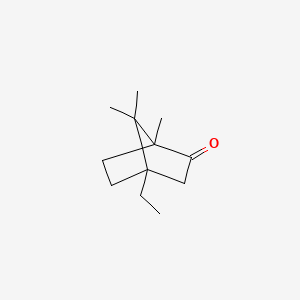
![4-Acetyl-2-{[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzonitrile](/img/structure/B14356279.png)
![5-[4-(Dimethylamino)phenyl]oxolane-2,3,4-trione](/img/structure/B14356282.png)
